Product packaging for 2-methoxy-N-(4-methoxybenzyl)benzamide(Cat. No.:CAS No. 331989-13-0)

2-methoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B398453
CAS No.: 331989-13-0
M. Wt: 271.31g/mol
InChI Key: WMEXKVQSWCRJAL-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxybenzyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound serves as a valuable chemical scaffold for the development of novel therapeutic agents. Benzamide analogues have demonstrated significant research potential in targeting inflammatory pathways, with some compounds shown to act as selective NLRP3 inflammasome inhibitors (JC124), a key target in diseases like Alzheimer's and acute myocardial infarction . Furthermore, structural derivatives featuring methoxy and hydroxy substitutions on the benzamide core are actively investigated for their antiproliferative properties against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT 116) . The methoxybenzyl and methoxybenzamide groups are common motifs in drug discovery, contributing to the molecule's pharmacokinetic profile and binding affinity. Researchers also explore such capsaicin-inspired benzamides for their antioxidative potential, as the structure allows for radical scavenging activity, which can be studied through mechanisms like HAT or SPLET . This product is provided for research purposes as part of hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for further chemical synthesis. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B398453 2-methoxy-N-(4-methoxybenzyl)benzamide CAS No. 331989-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-13-9-7-12(8-10-13)11-17-16(18)14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEXKVQSWCRJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Methoxy N 4 Methoxybenzyl Benzamide

Retrosynthetic Analysis and Strategic Disconnection Approaches for 2-methoxy-N-(4-methoxybenzyl)benzamide

The core structural feature of this compound is the amide bond. Consequently, the most logical retrosynthetic disconnection is at this C-N bond. This approach simplifies the target molecule into two readily available or synthetically accessible precursors: 2-methoxybenzoic acid and 4-methoxybenzylamine (B45378). This primary disconnection is the foundation for the most common synthetic strategies.

Figure 1: Retrosynthetic Disconnection of this compound

This strategic disconnection allows for a convergent synthesis, where the two precursor fragments can be prepared separately and then coupled in the final step to form the target molecule.

Established Synthetic Pathways for the Core Benzamide (B126) Structure

The formation of the amide bond between 2-methoxybenzoic acid and 4-methoxybenzylamine is the critical step in the synthesis of the title compound. Established methods for this transformation typically involve the activation of the carboxylic acid component.

Amide Bond Formation through Acyl Halide or Activated Ester Intermediates

A traditional and reliable method for forming the amide bond is through the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. 2-Methoxybenzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-methoxybenzoyl chloride. chemicalbook.com This highly reactive intermediate is then reacted with 4-methoxybenzylamine in the presence of a base to neutralize the hydrogen chloride byproduct, yielding this compound. google.comprepchem.com

Alternatively, the carboxylic acid can be activated by forming an activated ester. A common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This in situ activation of 2-methoxybenzoic acid facilitates the nucleophilic attack by 4-methoxybenzylamine to form the desired amide. Other coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are also widely used to promote efficient amide bond formation and suppress side reactions. nih.gov

Table 1: Common Reagents for Acyl Halide and Activated Ester Formation

Activation MethodReagent(s)Byproducts
Acyl HalideThionyl chloride (SOCl₂)SO₂, HCl
Acyl HalideOxalyl chloride ((COCl)₂)CO, CO₂, HCl
Activated EsterDCC, DMAPDicyclohexylurea (DCU)
Activated EsterEDC, HOBtWater-soluble urea, H₂O

Precursor Synthesis and Functional Group Introduction

The two key precursors for the synthesis of this compound are 2-methoxybenzoic acid and 4-methoxybenzylamine.

Synthesis of 2-Methoxybenzoic Acid: 2-Methoxybenzoic acid, also known as o-anisic acid, is a commercially available compound. sarchemlabs.com However, it can be synthesized through various methods, such as the methylation of salicylic (B10762653) acid or the oxidation of 2-methoxybenzaldehyde. One common laboratory preparation involves the reaction of 2-chlorobenzoic acid with sodium methoxide (B1231860) in the presence of a copper catalyst. google.com

Synthesis of 4-Methoxybenzylamine: 4-Methoxybenzylamine is also a commercially available reagent. sigmaaldrich.com It can be prepared through several synthetic routes. One common method is the reductive amination of 4-methoxybenzaldehyde. chemicalbook.com This involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent like hydrogen gas with a palladium catalyst, or sodium borohydride. chemicalbook.comgoogle.com Another route is the reduction of 4-methoxybenzonitrile. chemicalbook.com

Advanced and Optimized Synthetic Approaches

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide bond formation. The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. The direct coupling of a carboxylic acid and an amine to form an amide can be efficiently achieved under microwave irradiation, sometimes even in the absence of a catalyst or in a solvent-free system. This method offers a greener alternative to conventional heating by reducing energy consumption and often minimizing the use of hazardous solvents.

Catalytic Approaches for Improved Efficiency and Selectivity

While coupling reagents like DCC and EDC are effective, they generate stoichiometric amounts of byproducts that can complicate purification. Catalytic methods for direct amidation are therefore highly desirable as they are more atom-economical.

Recent advancements have focused on the use of various catalysts to facilitate the direct condensation of carboxylic acids and amines. Boronic acid catalysts have been shown to be effective for amidation reactions. catalyticamidation.info These catalysts are thought to activate the carboxylic acid through the formation of an acyloxyboronate intermediate, making it more susceptible to nucleophilic attack by the amine. catalyticamidation.info

Furthermore, transition metal catalysts, particularly those based on zirconium, have been developed for direct amidation. mdpi.comthieme-connect.com For instance, zirconium-based metal-organic frameworks (MOFs) have been reported as efficient and reusable heterogeneous catalysts for the amidation of benzoic acids. thieme-connect.com These catalytic systems offer advantages in terms of mild reaction conditions, high yields, and the potential for catalyst recycling, contributing to more sustainable synthetic processes.

Table 2: Comparison of Synthetic Approaches

MethodKey FeaturesAdvantagesDisadvantages
Acyl HalideUse of highly reactive acyl chlorides.High reactivity, generally good yields.Harsh reagents, generation of corrosive byproducts.
Activated EsterIn situ activation with coupling reagents.Milder conditions than acyl halides.Stoichiometric byproducts can be difficult to remove.
Microwave-AssistedUse of microwave irradiation for heating.Rapid reaction times, often higher yields.Requires specialized microwave equipment.
Catalytic AmidationUse of a catalyst to promote direct condensation.High atom economy, reduced waste.Catalyst may be expensive or require specific conditions.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a forward-looking approach to minimize the environmental impact of its production. While specific studies on the green synthesis of this exact molecule are not extensively documented, general methodologies for the eco-friendly synthesis of N-substituted benzamides can be applied.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional amide synthesis often employs hazardous organic solvents. A greener approach would involve the use of water, a benign and abundant solvent. The development of biodegradable surfactants derived from natural sources like vitamin E can facilitate organic reactions, such as amide bond formation, in aqueous media, thus avoiding the need for environmentally egregious organic solvents. proquest.com

Catalytic Approaches: The use of catalysts can significantly improve the efficiency and reduce the waste generated during synthesis. Boric acid has been identified as a "green" catalyst for the amidation of carboxylic acids with amines, offering a simple and environmentally benign method. researchgate.net This approach could be adapted for the condensation of 2-methoxybenzoic acid and 4-methoxybenzylamine.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot synthesis, where multiple reaction steps are carried out in a single reactor, can improve atom economy and reduce waste. proquest.com

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The use of highly reactive reagents or catalysts can enable reactions to proceed under milder conditions.

The conventional synthesis of this compound would likely involve the reaction of 2-methoxybenzoyl chloride with 4-methoxybenzylamine. This method, while effective, generates stoichiometric amounts of waste. Greener alternatives, such as the direct condensation of 2-methoxybenzoic acid and 4-methoxybenzylamine using a suitable catalyst and a benign solvent system, would represent a significant improvement in the sustainability of the process.

Rational Design and Synthesis of Analogs for Structure-Activity Relationship Studies

The rational design and synthesis of analogs of this compound are crucial for understanding its structure-activity relationships (SAR) and for the development of new compounds with potentially improved biological activities. Although specific SAR studies on this compound are not widely published, insights can be drawn from research on related benzamide derivatives. The general approach involves systematically modifying different parts of the molecule to probe the chemical features essential for its activity.

The core structure of this compound can be divided into three main components for modification: the 2-methoxybenzoyl moiety (A-ring), the 4-methoxybenzyl moiety (B-ring), and the central amide linkage.

Systematic Modifications of Aromatic Moieties

A-Ring Modifications (2-methoxybenzoyl moiety):

The 2-methoxy group on the benzoyl ring is a key feature. Modifications could include:

Positional Isomers: Moving the methoxy (B1213986) group to the 3- or 4-position of the benzoyl ring would help determine the importance of its ortho-positioning.

Substitution with Other Groups: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can probe the electronic requirements for activity. For example, substituting with a hydroxyl group, a halogen, or a trifluoromethyl group could significantly alter the compound's properties. acs.org

Disubstitution: Introducing a second substituent on the benzoyl ring could enhance binding affinity or selectivity.

B-Ring Modifications (4-methoxybenzyl moiety):

The 4-methoxybenzyl group also offers several avenues for modification:

Positional Isomers: Moving the methoxy group to the 2- or 3-position of the benzyl (B1604629) ring can assess the impact of its substitution pattern. nih.gov

Altering the Methoxy Group: Similar to the A-ring, the methoxy group can be replaced with other substituents to explore the effects of sterics and electronics. For instance, replacing it with a trifluoromethyl group has been explored in other benzophenone (B1666685) series. acs.org

Introduction of Heterocycles: Replacing the phenyl ring with a heterocyclic ring, such as pyridine (B92270) or thiophene, could introduce new interactions and improve properties like solubility. acs.org

The following table summarizes potential modifications to the aromatic moieties based on studies of related benzamides:

Modification SiteType of ModificationRationalePotential Impact
A-Ring (2-methoxybenzoyl) Positional Isomerism of Methoxy GroupDetermine the optimal position for the substituent.Altered binding conformation and activity.
Substitution of Methoxy GroupProbe electronic and steric requirements.Modified potency and selectivity. acs.org
Introduction of a Second SubstituentExplore additional binding pockets.Enhanced affinity and altered physical properties.
B-Ring (4-methoxybenzyl) Positional Isomerism of Methoxy GroupEvaluate the influence of substituent placement.Changes in biological activity and metabolism. nih.gov
Replacement of Methoxy GroupInvestigate the role of the substituent's nature.Impact on potency and pharmacokinetic properties. acs.org
Replacement of Phenyl Ring with a HeterocycleIntroduce new hydrogen bonding opportunities and improve solubility.Enhanced biological activity and improved drug-like properties. acs.org

Alterations at the Amide Nitrogen and Carbonyl Groups

The amide linkage is a central feature of the this compound structure and is a key site for modification.

N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can be replaced with small alkyl groups to probe the importance of the N-H bond as a hydrogen bond donor.

Bioisosteric Replacement of the Amide Bond: The amide bond can be replaced with other functional groups that mimic its size and electronic properties, known as bioisosteres. Examples include reverse amides, sulfonamides, or esters. This can improve metabolic stability and alter the compound's chemical properties. nih.gov

Modification of the Carbonyl Group: The carbonyl oxygen is a potential hydrogen bond acceptor. Its replacement with a thiocarbonyl group (to form a thioamide) would alter its hydrogen bonding capacity and could impact activity.

The table below outlines potential modifications at the amide linkage:

Modification SiteType of ModificationRationalePotential Impact
Amide Nitrogen N-AlkylationInvestigate the role of the N-H as a hydrogen bond donor.Altered binding mode and potential loss of activity if the hydrogen bond is critical.
Amide Bond Bioisosteric Replacement (e.g., sulfonamide)Improve metabolic stability and explore different chemical space.Enhanced in vivo efficacy and altered selectivity profile. nih.gov
Carbonyl Group Replacement with ThiocarbonylModify hydrogen bonding ability.Changes in binding affinity and target interaction.

Stereochemical Variations and Their Synthetic Implications (if applicable)

The structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as different stereoisomers (enantiomers or diastereomers). Consequently, stereochemical variations and their synthetic implications are not applicable to this specific compound. However, if chiral centers were to be introduced through the modification of the core structure, for example, by adding a chiral substituent to one of the aromatic rings or the benzyl methylene (B1212753) group, then the synthesis of individual stereoisomers would become a critical aspect to consider. In such cases, stereoselective synthetic methods would be required to prepare each isomer for biological evaluation, as different stereoisomers often exhibit distinct pharmacological activities.

In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Research

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of detailed experimental data for the specific chemical compound This compound . Despite extensive searches for advanced spectroscopic and structural information, no dedicated studies providing high-resolution Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), or single-crystal X-ray diffraction data for this exact molecule could be located.

The inquiry sought to construct a detailed scientific article based on a specific outline, focusing on the elucidation of the compound's precise chemical structure, molecular formula, and solid-state conformation. This would typically involve the analysis of data from a suite of advanced analytical techniques.

While specific data for this compound is not available, research on closely related isomers and analogous benzamide structures is prevalent. For instance, detailed crystallographic data, including CCDC deposition numbers, exists for the isomer 2-methoxy-N-(2-methoxybenzyl)benzamide nih.gov. This indicates that the type of structural analysis requested is feasible and has been performed on similar molecules. Studies on other related compounds, such as N-(4-methoxyphenyl)benzamide and various fatty acid-derived N-(4-methoxybenzyl)amides , also show detailed characterization using NMR, mass spectrometry, and X-ray diffraction to understand their molecular geometry, intermolecular interactions, and conformational preferences nih.goviucr.orgiucr.org.

These studies on related compounds highlight the standard analytical methodologies employed for structural elucidation in this chemical class:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY, HMQC, and HMBC are routinely used to map the connectivity of protons and carbons, while NOESY or ROESY experiments reveal through-space correlations, offering insights into the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is crucial for confirming the elemental composition and thus the precise molecular formula of a synthesized compound.

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this powerful method allows for the unambiguous determination of the molecular structure in the solid state. It reveals exact bond lengths, bond angles, and torsion angles. Furthermore, it elucidates how molecules pack together in the crystal lattice, detailing intermolecular forces such as hydrogen bonding and π-stacking, which govern the material's macroscopic properties.

Unfortunately, without access to primary research data specifically for this compound, a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated. The scientific community has yet to publish a detailed structural and spectroscopic work on this particular compound in the public domain.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy N 4 Methoxybenzyl Benzamide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Characteristics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of "2-methoxy-N-(4-methoxybenzyl)benzamide." By identifying the characteristic vibrational modes of its functional groups, these methods provide a detailed fingerprint of the molecule's architecture and bonding environment. The analysis of the vibrational spectra is based on the predictable frequency ranges for specific bonds and functional groups, supported by data from related structural analogs and computational studies on similar benzamide (B126) and methoxy-substituted aromatic compounds. nih.govresearchgate.netias.ac.in

The structure of "this compound" contains several key functional groups whose vibrations can be distinctly identified: the amide linkage (-CO-NH-), two methoxy (B1213986) groups (-O-CH₃), a methylene (B1212753) bridge (-CH₂-), and two substituted benzene (B151609) rings. The spectral analysis focuses on the assignment of observed bands in hypothetical FT-IR and Raman spectra to these specific vibrational modes.

Detailed Research Findings:

While direct experimental spectra for "this compound" are not extensively published, a comprehensive analysis can be constructed from established group frequencies and theoretical calculations on analogous molecules. nih.govnih.govopenaccesspub.org The following sections detail the expected vibrational frequencies and their assignments.

Amide Group Vibrations: The amide group gives rise to several characteristic bands, often referred to as Amide I, Amide II, Amide III, and the N-H stretching vibration. These bands are sensitive to the chemical environment and hydrogen bonding.

N-H Stretching: The stretching vibration of the N-H bond is typically observed in the region of 3400-3200 cm⁻¹. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule can cause this band to broaden and shift to a lower wavenumber, often appearing around 3300-3250 cm⁻¹. nih.gov In a dilute solution with a non-polar solvent, this band would be sharper and at a higher frequency.

Amide I Band: This band, appearing in the 1680-1630 cm⁻¹ range, is primarily due to the C=O stretching vibration. Its precise position is influenced by hydrogen bonding and the electronic effects of the substituents on the benzene rings. For "this compound," this band is expected to be strong in the FT-IR spectrum and is a key indicator of the secondary amide structure.

Amide II and III Bands: The Amide II band, found between 1570-1515 cm⁻¹, results from a coupling of the N-H in-plane bending and C-N stretching vibrations. The Amide III band is more complex, involving contributions from C-N stretching, N-H bending, and other vibrations, and typically appears in the 1300-1200 cm⁻¹ range.

Methoxy and Methylene Group Vibrations: The presence of two methoxy groups and a methylene bridge introduces several characteristic C-H and C-O vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkages are characterized by their asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is usually strong and appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is typically weaker and located around 1050-1000 cm⁻¹. The 2-methoxy and 4-methoxy substitutions will each contribute to absorption in these regions.

Aromatic Ring Vibrations: The two benzene rings exhibit several characteristic in-plane and out-of-plane vibrations.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically produce a set of bands in the 1620-1450 cm⁻¹ region. These can sometimes overlap with the Amide II band.

C-H Out-of-Plane Bending: The substitution pattern on the benzene rings can be inferred from the strong C-H out-of-plane bending vibrations that appear in the 900-675 cm⁻¹ range. The 1,2-disubstituted (ortho) and 1,4-disubstituted (para) rings of the title compound will have characteristic bands in this region.

The following data tables summarize the expected principal vibrational frequencies for "this compound" based on data from analogous compounds.

Interactive Data Table: Predicted FT-IR Frequencies and Assignments

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3250Amide
Aromatic C-H Stretch3100 - 3000Aromatic Rings
Aliphatic C-H Stretch2980 - 2850Methoxy, Methylene
Amide I (C=O Stretch)1680 - 1630Amide
Aromatic C=C Stretch1620 - 1450Aromatic Rings
Amide II (N-H Bend/C-N Stretch)1570 - 1515Amide
Asymmetric C-O-C Stretch1275 - 1200Methoxy Ether
Symmetric C-O-C Stretch1050 - 1000Methoxy Ether
C-H Out-of-Plane Bend900 - 675Aromatic Rings

Interactive Data Table: Predicted Raman Frequencies and Assignments

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Aromatic Rings
Aliphatic C-H Stretch2980 - 2850Methoxy, Methylene
Amide I (C=O Stretch)1670 - 1640Amide
Aromatic C=C Stretch1610 - 1580Aromatic Rings
Symmetric C-O-C Stretch1050 - 1000Methoxy Ether
Ring Breathing Modes1000 - 800Aromatic Rings

Biological Activity Profiling and Mechanistic Investigations of 2 Methoxy N 4 Methoxybenzyl Benzamide

In Vitro Pharmacological and Biochemical Activity Assessments

A thorough search has yielded no specific data on the in vitro pharmacological and biochemical activities of 2-methoxy-N-(4-methoxybenzyl)benzamide.

Receptor Binding Assays and Ligand-Target Specificity

There are no published studies detailing the results of receptor binding assays for this compound. Therefore, its binding affinity and selectivity for any specific biological receptors are unknown.

Enzyme Inhibition/Activation Studies against Relevant Biological Targets

Information regarding the effects of this compound on enzyme activity is not available. There are no reports of studies investigating its potential to inhibit or activate any enzymes.

Cell-Based Assays for Cellular Response and Signaling Pathways

There is a lack of research on the effects of this compound in cell-based assays. As a result, its impact on cellular processes such as proliferation, apoptosis, or the modulation of signaling pathways has not been determined.

High-Throughput Screening Approaches for Novel Biological Activities

No high-throughput screening campaigns have been reported in the scientific literature that include this compound. Therefore, its potential for novel biological activities remains unexplored.

Elucidation of Molecular Mechanisms of Action

Consistent with the absence of primary screening data, the molecular mechanisms of action for this compound have not been investigated.

Investigation of Direct Molecular Targets and Binding Modes

Without any identified biological activity, there have been no studies to investigate the direct molecular targets of this compound. Consequently, there is no information on its potential binding modes with any biological macromolecules.

Analysis of Downstream Signaling Cascades and Cellular Pathways Modulated by this compound

Detailed investigations into the downstream signaling cascades and cellular pathways affected by this compound have not been reported in the available scientific literature. Typically, such an analysis would involve a series of molecular biology and cell-based assays to identify how the compound influences cellular function after engaging with its primary target.

For a novel compound, researchers would generally explore its impact on well-established signaling pathways that are often implicated in disease, such as:

MAPK/ERK Pathway

PI3K/Akt/mTOR Pathway

NF-κB Signaling

JAK/STAT Pathway

Techniques like western blotting, reporter gene assays, and phosphorylation-specific antibody arrays would be employed to measure the activation or inhibition of key proteins within these cascades. The objective would be to construct a signaling map that elucidates the compound's mechanism of action.

Table 1: Illustrative Example of Pathway Analysis for a Hypothetical Compound

Signaling PathwayKey Protein AnalyzedObserved EffectAssay Method
MAPK/ERKp-ERK1/2Significant DecreaseWestern Blot
PI3K/Aktp-Akt (Ser473)No Significant ChangeWestern Blot
NF-κBIκBα DegradationInhibitedImmunofluorescence

Gene and Protein Expression Profiling in Response to Compound Treatment

There is no publicly available data from gene and protein expression profiling studies conducted with this compound. Such studies are crucial for understanding the global cellular response to a new chemical entity.

Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-Seq) or microarrays, would reveal changes in gene expression levels across the genome. This can help in identifying potential biomarkers of compound activity and can offer insights into its broader biological effects. Similarly, proteomic studies, using methods like mass spectrometry, would identify and quantify changes in the protein landscape of the cell, providing a more direct understanding of the functional consequences of compound treatment.

Table 2: Illustrative Example of Gene Expression Changes for a Hypothetical Compound

Gene SymbolFold Changep-valueAssociated Function
GENE-A+5.2<0.001Apoptosis
GENE-B-3.8<0.005Cell Cycle Progression
GENE-C+2.1<0.05Inflammatory Response

Preclinical Efficacy Studies in Non-Human Biological Models

Preclinical efficacy studies for this compound are not documented in the accessible scientific literature. This stage of research is fundamental to establishing the therapeutic potential of a compound before it can be considered for further development.

Efficacy Evaluation in In Vitro Disease Models

There are no published reports on the evaluation of this compound in in vitro disease models. These models, which utilize cell cultures to mimic a specific disease state, are a primary step in assessing a compound's potential efficacy. For example, if the compound is hypothesized to have anti-cancer properties, it would be tested against a panel of cancer cell lines to determine its cytotoxicity and ability to inhibit cancer cell proliferation.

Pharmacokinetic and Pharmacodynamic Profiles in Preclinical Animal Models (ADME considerations in a research context)

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in preclinical animal models have not been described in the literature. Pharmacokinetic studies focus on what the body does to the drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). These parameters are critical for understanding the compound's bioavailability and persistence in the body. Pharmacodynamic studies, on the other hand, investigate what the drug does to the body, linking its concentration to its biological effect.

Table 3: Illustrative Example of Pharmacokinetic Parameters for a Hypothetical Compound in Rats

ParameterValueUnit
Bioavailability (F%)45%
Half-life (t1/2)6.8hours
Peak Plasma Concentration (Cmax)2.5µg/mL
Time to Peak Concentration (Tmax)1.5hours

Biodistribution and Target Engagement in Animal Models

Information regarding the biodistribution and target engagement of this compound in animal models is not available. Biodistribution studies are designed to determine where a compound accumulates in the body after administration. This is often achieved using radiolabeled compounds and imaging techniques. Target engagement studies aim to confirm that the compound is interacting with its intended biological target in a living organism, which is a key step in validating its mechanism of action.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Methoxy N 4 Methoxybenzyl Benzamide Analogs

Design Principles for Comprehensive SAR Exploration

A comprehensive exploration of the structure-activity relationships for analogs of 2-methoxy-N-(4-methoxybenzyl)benzamide necessitates a systematic and strategic approach to navigate the vast chemical space. The goal is to efficiently identify key structural features that govern biological activity, potency, selectivity, and pharmacokinetic properties. nih.govbiosolveit.denih.gov

Key design principles employed in this exploration include:

Systematic Structural Variation: This involves the methodical modification of different parts of the lead compound, including the benzoyl ring, the benzyl (B1604629) ring, and the amide linker. By introducing a diverse range of substituents with varying electronic and steric properties, researchers can probe the specific requirements of the biological target. nih.gov

Substituent Scannning: A focused approach where specific positions on the aromatic rings are systematically substituted with a variety of functional groups (e.g., halogens, alkyls, alkoxys, nitro groups) to map out the steric and electronic tolerance of the binding pocket.

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and improve properties like metabolic stability or solubility, the core benzamide (B126) scaffold or key functional groups can be replaced with bioisosteres. For instance, the amide bond could be replaced with other linkers, or the phenyl rings could be substituted with heterocyclic rings. biosolveit.de

Focused Library Design: Based on initial SAR data or the structure of the biological target, focused libraries of compounds are designed to explore specific interactions or to optimize a particular property. criver.comnih.govresearchgate.net This approach enriches the screening collection with compounds that are more likely to be active, increasing the efficiency of the drug discovery process. nih.gov

Computational Modeling and Virtual Screening: In silico methods, such as docking studies and pharmacophore modeling, are used to predict the binding modes of designed analogs and to prioritize compounds for synthesis. This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

The overarching strategy is to generate a data set of structurally related compounds with a wide range of biological activities. This data is then used to build robust SAR and QSAR models that can guide the design of future generations of more effective compounds.

Impact of Substituent Effects on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the aromatic rings and modifications to the core structure.

Electronic and Steric Contributions of Methoxy (B1213986) Groups

The methoxy groups at the 2-position of the benzoyl ring and the 4-position of the benzyl ring play a crucial role in the activity of the parent compound. Their contributions can be dissected into electronic and steric effects.

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The net effect is typically electron-donating, which can influence the electron density of the aromatic rings and the amide bond. This, in turn, can affect the strength of interactions with the biological target, such as hydrogen bonding and π-π stacking. Studies on related benzamide derivatives have shown that electron-donating groups can significantly modulate biological activity.

The interplay of these electronic and steric factors is critical for the biological activity of this class of compounds.

Positional Isomerism and Its Influence on Activity

The position of the methoxy groups and other substituents on the aromatic rings has a profound impact on biological activity, a phenomenon known as positional isomerism. Shifting a substituent from one position to another can dramatically alter the molecule's shape, electronic properties, and its ability to interact with the target.

For instance, studies on related benzamide and phosphonium (B103445) cation series have demonstrated that the position of a methoxy group (ortho, meta, or para) can significantly affect biological properties such as receptor affinity and biodistribution. biointerfaceresearch.com The para-methoxy group on the benzyl ring of the title compound is a key feature, and moving it to the ortho or meta position would likely result in a significant change in activity. This is because the different positions offer distinct steric and electronic environments, leading to different binding interactions. The effect of positional isomerism has been shown to influence the degradation and photochromic properties of other chemical compounds. azom.comnanalysis.com

A systematic investigation of positional isomers is a fundamental aspect of SAR studies, providing valuable insights into the topology of the binding site.

Table 1: Illustrative Impact of Methoxy Group Position on Biological Activity in a Hypothetical Benzamide Series

CompoundPosition of Methoxy Group on Benzyl RingRelative Activity
Analog Apara (4-position)+++
Analog Bmeta (3-position)++
Analog Cortho (2-position)+

This table is a hypothetical representation to illustrate the concept of positional isomerism's impact on activity and is not based on experimental data for this compound itself.

Conformational Flexibility and Rotational Barriers around the Amide Bond

The three-dimensional conformation of this compound analogs is a key determinant of their biological activity. This conformation is largely dictated by the rotational barriers around the single bonds, particularly the amide C-N bond.

The amide bond has a partial double bond character due to resonance, which restricts its rotation. scielo.brnih.gov This restricted rotation can lead to the existence of distinct cis and trans rotamers (conformational isomers), which may have different biological activities. The energy barrier for this rotation in amides can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.brnih.govnih.gov

The presence of bulky substituents, such as the ortho-methoxy group on the benzoyl ring, can further influence the rotational barrier and the preferred conformation of the molecule. scienceforecastoa.comosdd.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate the rotational energy barriers and to predict the most stable conformations of the molecule. nih.govscienceforecastoa.com Understanding the conformational preferences and the dynamics of bond rotation is crucial for designing analogs that can adopt the optimal conformation for binding to their biological target.

Table 2: Calculated Rotational Energy Barriers for a Representative N-benzylacetamide

BondRotational Barrier (kcal/mol)Method
Amide C-N16.4Dynamic NMR
Enamine C-N18.6Dynamic NMR

Data from a study on a related amide compound to illustrate the magnitude of rotational barriers. nih.gov

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ucsb.edu The development of robust QSAR models for this compound analogs can provide valuable predictive tools for designing new compounds with enhanced activity.

The general workflow for developing a QSAR model involves:

Data Set Preparation: Assembling a diverse set of analogs with their corresponding biological activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. nih.govbiolscigroup.us

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the descriptors to the biological activity. biointerfaceresearch.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. scholars.direct

Selection and Calculation of Molecular Descriptors

The selection of appropriate molecular descriptors is a critical step in QSAR model development. researchgate.net These descriptors are numerical values that represent different aspects of a molecule's structure and properties. They can be broadly classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum chemical methods. vcclab.orgparssilico.comscbdd.com

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, molar refractivity, and Verloop steric parameters. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Physicochemical Descriptors: These include properties like lipophilicity (logP) and solubility, which are crucial for a drug's pharmacokinetic profile.

The calculation of these descriptors is performed using specialized software packages such as DRAGON, PaDEL, or the Chemistry Development Kit (CDK). nih.govtalete.mi.it The selection of the most relevant descriptors that have a significant correlation with the biological activity is typically achieved through statistical methods to avoid overfitting the model.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsSoftware for Calculation
ElectronicDipole Moment, HOMO/LUMO energies, Partial ChargesGaussian, MOPAC
StericMolecular Weight, Molar Refractivity, van der Waals volumeChemDraw, DRAGON
TopologicalWiener Index, Kier & Hall Connectivity IndicesPaDEL, CDK
PhysicochemicalLogP, Polar Surface Area (PSA)MOE, ChemDraw

Statistical Modeling and Regression Analysis for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical models to correlate the chemical structure of compounds with their biological activity. This is achieved by developing mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint. Multiple Linear Regression (MLR) is a commonly used method to develop these predictive models. nih.gov

A key aspect of QSAR is the use of regression analysis to establish a statistically significant relationship. For instance, in a study on benzylidene hydrazine (B178648) benzamide derivatives as potential anticancer agents against the A459 human lung cancer cell line, a QSAR equation was developed to predict the half-maximal inhibitory concentration (pIC50). unair.ac.idjppres.com The resulting equation demonstrated a strong correlation between the selected molecular descriptors (Log S, rerank, and MR) and the anticancer activity. unair.ac.idjppres.com

In another example, a 3D-QSAR study was conducted on N-benzyl benzamide derivatives as melanogenesis inhibitors. nih.gov This study utilized the molecular comparative electron topology (MCET) method to develop a 3D pharmacophore model. The statistical quality of the model is crucial for its predictive power. Key statistical parameters used to evaluate QSAR models include:

r² (Coefficient of Determination): This parameter indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1.0 suggests a better fit of the model to the data.

q² (Cross-validated r²): This is a measure of the predictive ability of the model, determined through cross-validation techniques like leave-one-out. A higher q² value indicates better predictive power for new, untested compounds.

The positive influence of electron-donating groups, such as the methoxy group, on the biological properties of benzamide derivatives has been noted in computational analyses. acs.orgnih.gov This suggests that the presence and position of methoxy groups in compounds like this compound are likely to be significant descriptors in any corresponding QSAR model.

QSAR ModelCompound ClassStatistical ParameterValueReference
3D-QSAR for Melanogenesis InhibitionN-benzyl benzamide derivatives0.913 nih.gov
0.862
QSAR for Anticancer Activity (A459 cells)Benzylidene hydrazine benzamides0.849 unair.ac.idjppres.com
0.61
F13.096

Predictive Power and Applicability Domain of QSAR Models for Benzamide Derivatives

The ultimate goal of a QSAR model is to accurately predict the activity of novel compounds. The predictive power of a QSAR model is heavily reliant on its statistical robustness and validation. umn.edu A model with high r² and q² values, as seen in the study of N-benzyl benzamide melanogenesis inhibitors (r² = 0.913, q² = 0.862), is considered to have good predictive capability. nih.gov

However, the predictive power of a QSAR model is confined to its applicability domain (AD) . The AD defines the chemical space of compounds for which the model can make reliable predictions. nih.gov This domain is determined by the range of molecular descriptors of the compounds used in the training set to build the model. semanticscholar.org For a QSAR model to be applicable to a new compound, the compound's descriptors must fall within the range of the training set's descriptors. The Williams plot is a graphical method often used to visualize the applicability domain of a QSAR model. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Methoxy N 4 Methoxybenzyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations utilize the fundamental principles of quantum mechanics to model and predict the behavior of molecules. For 2-methoxy-N-(4-methoxybenzyl)benzamide, these calculations can elucidate its intrinsic electronic properties and forecast its reactivity.

The structure of this compound contains several rotatable single bonds, which allows the molecule to adopt numerous three-dimensional shapes, or conformations. Conformational analysis is a computational process used to identify the most stable of these arrangements, known as energy minima. These low-energy conformations represent the most probable shapes the molecule will assume and are fundamental to understanding its biological activity and physical properties.

Key to its structure are the dihedral angles around the C(aryl)-C(O), C(O)-N, N-CH₂, and CH₂-C(aryl) bonds. By systematically rotating these bonds and calculating the potential energy at each step, a detailed energy landscape can be created. This analysis would reveal the preferred spatial orientation of the 2-methoxybenzoyl group relative to the 4-methoxybenzyl group, which is critical for how the molecule fits into a biological target. While specific published data for this compound is not available, such analyses typically show a strong preference for a near-planar arrangement of the amide (-CONH-) group due to electron delocalization.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the electron-rich methoxy-substituted rings would be expected to contribute significantly to the HOMO, while the LUMO would likely be distributed over the benzamide (B126) core.

A Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution on the molecule's surface. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. In an MEP map of this compound, regions of high electron density (colored red) would be expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are likely sites for hydrogen bond acceptance. Regions of low electron density (colored blue) would be anticipated around the amide hydrogen, highlighting its potential as a hydrogen bond donor.

To illustrate these concepts, the following table presents hypothetical values for this compound, as specific computational studies are not available in the literature.

ParameterHypothetical Value (eV)
HOMO Energy-6.45
LUMO Energy-1.15
HOMO-LUMO Gap5.30

Quantum chemical methods can accurately predict spectroscopic data, which can then be used to verify and interpret experimental results.

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of the molecule's bonds. For this compound, this would predict characteristic stretching frequencies for the amide N-H bond, the C=O bond, the aromatic C-H bonds, and the C-O-C bonds of the methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions help in the assignment of complex experimental spectra, confirming the connectivity and chemical environment of each atom in the structure.

UV-Visible Spectroscopy: Using methods like Time-Dependent Density Functional Theory (TD-DFT), the electronic transitions can be predicted. This provides the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, offering insight into the molecule's chromophoric system.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This technique is central to drug discovery and chemical biology.

While no specific biological targets have been published for this compound, related N-benzylbenzamide structures have been investigated as inhibitors of enzymes like butyrylcholinesterase and tubulin. acs.orgnih.gov In a hypothetical docking study, this compound would be placed into the binding site of a target protein. A scoring function would then evaluate thousands of possible orientations and conformations to predict the most stable binding mode and estimate the binding affinity (often as a negative score, where a more negative value implies stronger binding). This allows researchers to prioritize compounds and hypothesize their mechanism of action before undertaking laboratory synthesis and testing.

The primary output of a successful docking simulation is a detailed picture of the interactions between the ligand and the amino acid residues of the protein's binding site. For this compound, these interactions would likely include:

Hydrogen Bonds: The amide hydrogen could act as a donor, while the carbonyl oxygen could act as an acceptor to form hydrogen bonds with polar amino acid residues.

Hydrophobic Interactions: The two phenyl rings and the methylene (B1212753) bridge would likely engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings could stack with the rings of aromatic amino acids such as Phenylalanine, Tyrosine, or Tryptophan within the binding pocket.

The following interactive table illustrates the kind of data that would be generated from a molecular docking study, showing potential interactions within a hypothetical enzyme active site.

Interacting Protein ResiduePotential Interaction TypeInteracting Ligand Group
Aspartate 121Hydrogen BondAmide N-H
Serine 100Hydrogen BondCarbonyl C=O
Tryptophan 84Pi-Pi Stacking2-Methoxyphenyl Ring
Leucine 205HydrophobicBenzyl (B1604629) Group
Phenylalanine 290Pi-Pi Stacking4-Methoxybenzyl Ring

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of atomic-level movements and conformational changes over time. For a flexible molecule like this compound, MD simulations can reveal its preferred shapes, the energy barriers between different conformations, and how it interacts with its environment.

The dynamic behavior of this compound would be significantly influenced by its environment, whether in a solvent or bound to a biological target such as a protein.

Protein-Bound States: When bound to a protein, the conformational freedom of this compound would be significantly restricted. The specific conformation adopted would be the one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, and π-stacking) with the protein's binding site. MD simulations of such a complex could identify the key interacting residues, the stability of these interactions over time, and the residual flexibility of the ligand within the binding pocket. For example, studies on N-benzylbenzamide derivatives as tubulin inhibitors have utilized molecular docking and MD simulations to understand their binding modes. researchgate.netnih.gov These studies often reveal that the benzamide core can act as a scaffold, with the substituted phenyl rings making critical contacts within the binding site.

A hypothetical MD simulation of this compound could track parameters such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 1: Hypothetical Root-Mean-Square Fluctuation (RMSF) Data for this compound in Different Environments

Molecular RegionHypothetical RMSF in Water (Å)Hypothetical RMSF in Protein-Bound State (Å)Interpretation
2-methoxyphenyl ring0.80.4Reduced flexibility upon binding, indicating interaction with the protein.
Amide linker0.50.3Relatively rigid in both states, typical for amide bonds.
4-methoxybenzyl group1.20.5Significant reduction in flexibility, suggesting a key role in binding.

Beyond conformational analysis, computational methods can estimate the thermodynamic and kinetic parameters of binding to a target protein.

Binding Thermodynamics: The binding affinity of a ligand for a protein is quantified by the Gibbs free energy of binding (ΔG). This term is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Isothermal titration calorimetry (ITC) is an experimental technique that can directly measure these values. Computationally, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate binding free energies from MD simulation trajectories. A study on the binding of p-substituted benzamidines to trypsin showed that both enthalpy and entropy favored binding, with a negative change in heat capacity indicating the role of hydrophobic interactions. nih.gov For this compound, the methoxy groups and phenyl rings would likely contribute to hydrophobic interactions, while the amide group could form key hydrogen bonds, all of which would be reflected in the thermodynamic signature of binding.

Kinetic Properties: The kinetics of binding, described by the association rate constant (k_on) and the dissociation rate constant (k_off), determine how quickly a ligand binds to its target and how long it remains bound. These parameters are crucial for the pharmacological effect of a drug. Computational techniques such as steered MD or metadynamics can be used to simulate the unbinding process and estimate k_off. A lower k_off value generally corresponds to a longer residence time of the drug on its target, which can be advantageous.

Table 2: Illustrative Thermodynamic and Kinetic Parameters for Ligand Binding

ParameterDescriptionHypothetical Value for a Strong Binder
ΔG (kcal/mol)Gibbs Free Energy of Binding-10 to -15
ΔH (kcal/mol)Enthalpy of Binding-8 to -12
-TΔS (kcal/mol)Entropic Contribution to Binding-2 to -3
K_D (nM)Dissociation Constant1 - 100
k_on (M⁻¹s⁻¹)Association Rate Constant10⁷ - 10⁸
k_off (s⁻¹)Dissociation Rate Constant10⁻² - 10⁻⁴

De Novo Design Strategies Based on Computational Insights

De novo design involves the creation of novel molecules with desired properties, often starting from a basic scaffold or from scratch. Computational insights into the structure and binding mode of this compound could serve as a foundation for designing new, potentially more potent or selective molecules.

Modern de novo design often employs generative artificial intelligence (AI) models, including reinforcement learning and deep generative models. arxiv.orgyoutube.com These methods can explore a vast chemical space to identify novel structures that are optimized for multiple properties simultaneously, such as high binding affinity, good synthetic accessibility, and favorable drug-like properties.

Starting with the this compound scaffold, a computational chemist could employ several strategies:

Scaffold Hopping: Replace the central benzamide core with other chemical groups (bioisosteres) that maintain the spatial arrangement of the key interacting moieties (the two substituted phenyl rings).

Fragment-Based Growth: Use the core structure as an anchor in a protein's binding site and computationally "grow" new fragments from it to explore adjacent sub-pockets and form additional favorable interactions. youtube.com

Generative Models: Train a generative model on a large library of known active molecules for a particular target. The model can then generate new molecules that incorporate desirable features from the starting scaffold while also exploring novel chemical space. For instance, a reinforcement learning framework could be designed to reward the generation of molecules that are predicted to have high binding affinity to a target and are structurally similar to the benzamide scaffold. arxiv.org

The ultimate goal of these strategies is to produce a set of candidate molecules with improved properties compared to the starting compound. These candidates would then be synthesized and tested experimentally to validate the computational predictions.

Future Directions and Translational Research Potential of 2 Methoxy N 4 Methoxybenzyl Benzamide

Exploration of Novel Biological Targets and Therapeutic Applications

The structural components of 2-methoxy-N-(4-methoxybenzyl)benzamide, namely the 2-methoxybenzamide (B150088) and the N-benzyl moieties, are present in compounds with a wide range of biological activities. This suggests several promising avenues for exploring the therapeutic applications of the title compound.

Derivatives of N-benzylbenzamide have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antitumor activities by binding to the colchicine (B1669291) site. researchgate.netnih.govworktribe.com This raises the possibility that this compound could be investigated as a novel anticancer agent. Furthermore, other N-benzylbenzamide analogues have shown efficacy as tyrosinase inhibitors, indicating a potential application in dermatology for treating hyperpigmentation disorders. researchgate.net

The 2-methoxybenzamide core is also a key feature in molecules that inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and a target in oncology. nih.gov The selective modulation of dopamine (B1211576) D2 and D3 receptors by substituted benzamides has led to their use in treating dysthymia and the negative symptoms of schizophrenia. nih.gov This suggests that this compound could be evaluated for its neuropsychiatric effects. Additionally, some benzamide (B126) derivatives have been developed as carbonic anhydrase and acetylcholinesterase inhibitors, pointing to potential applications in treating glaucoma or Alzheimer's disease. nih.gov

The presence of the methoxy (B1213986) group on the benzyl (B1604629) ring is also significant. For example, N-(4-methoxyphenyl)pentanamide, a simplified analogue of albendazole, has demonstrated anthelmintic properties. semanticscholar.org This suggests that this compound could be explored for its potential as an antiparasitic agent. Given this wide range of activities for related compounds, initial broad-based screening of this compound against various biological targets is a logical first step.

Strategies for Lead Optimization and Preclinical Development

Assuming promising initial screening results, the structure of this compound offers multiple sites for chemical modification to optimize its pharmacological profile.

Structure-activity relationship (SAR) studies of related benzamides provide a roadmap for enhancing the potency and selectivity of this compound. For instance, in the context of tubulin inhibitors, the substitution pattern on both aromatic rings is critical for activity. nih.gov Systematic modification of the methoxy groups on both the benzoyl and benzyl rings, by altering their position or replacing them with other substituents (e.g., halogens, alkyls, or trifluoromethyl groups), could lead to analogues with improved potency.

In the case of Hedgehog pathway inhibitors, the nature of the substituent on the benzamide nitrogen is crucial for activity. nih.gov Exploring a variety of substitutions at this position in this compound could fine-tune its inhibitory potential. Similarly, for dopamine receptor antagonists, the nature and position of substituents on the benzamide ring influence receptor affinity and selectivity. nih.gov A focused library of analogues of this compound could be synthesized to probe these relationships and identify compounds with optimal activity and selectivity for a desired target.

The "drug-likeness" of a compound is heavily influenced by its pharmacokinetic properties. The methoxy groups in this compound are potential sites of metabolic modification, such as O-demethylation. Understanding the metabolic fate of this compound will be crucial for its development. Strategies to improve metabolic stability could include the introduction of fluorine atoms at or near the methoxy groups to block metabolism.

Solubility is another critical parameter. The introduction of polar groups or ionizable functions into the molecule could enhance aqueous solubility, which is often a prerequisite for good oral bioavailability. For example, the conversion of a lead compound into a more soluble phosphate (B84403) salt has been shown to improve its druggability. nih.govworktribe.com The lipophilicity of the molecule, which can be modulated by the nature of the substituents on the aromatic rings, will also need to be optimized to achieve a balance between permeability and solubility.

Development of this compound as a Chemical Biology Probe

A chemical probe is a small molecule that can be used to study the function of a biological target in a cellular or in vivo setting. Should this compound demonstrate high potency and selectivity for a particular target, it could be developed into a valuable chemical probe. This would involve the synthesis of analogues bearing functionalities that allow for visualization (e.g., a fluorescent tag) or target identification (e.g., a photo-affinity label or a biotin (B1667282) tag for pull-down experiments). Such probes would be instrumental in elucidating the detailed mechanism of action of this class of compounds and in validating the biological target.

Integration with Modern Drug Discovery Paradigms and Screening Platforms

The straightforward synthesis of benzamides lends itself well to modern drug discovery approaches. High-throughput synthesis techniques could be employed to rapidly generate a large library of analogues of this compound. This library could then be screened against a panel of biological targets using high-throughput screening (HTS) platforms to identify novel activities.

Furthermore, computational methods can play a significant role in guiding the optimization of this scaffold. Molecular docking studies could be used to predict the binding modes of this compound and its analogues to various target proteins, helping to prioritize the synthesis of the most promising compounds. nih.gov Quantitative structure-activity relationship (QSAR) models could also be developed to correlate the structural features of the analogues with their biological activity, further guiding the design of more potent and selective compounds.

Unaddressed Research Questions and Emerging Methodologies

The exploration of this compound is still in its infancy, leaving many research questions unanswered. Key among these are:

What are the primary biological targets of this compound?

What is the full spectrum of its pharmacological activity?

What are the detailed structure-activity relationships for this specific scaffold?

What is its metabolic profile and what are its major metabolites?

Can this scaffold be optimized to yield a clinical candidate for a specific disease?

Emerging methodologies will be crucial in addressing these questions. For example, chemoproteomics approaches could be used to identify the cellular targets of this compound in an unbiased manner. Advances in structural biology, such as cryo-electron microscopy (cryo-EM), could provide detailed insights into the binding of this compound to its target proteins, facilitating structure-based drug design. The application of artificial intelligence and machine learning in drug discovery could also accelerate the identification of novel analogues with improved properties.

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-(4-methoxybenzyl)benzamide, and what methodological considerations are critical for optimizing yield and purity?

The compound is typically synthesized via amidation reactions. A common approach involves coupling 2-methoxybenzoic acid derivatives with 4-methoxybenzylamine using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF or dichloromethane . Key considerations include:

  • Reagent selection : Use of coupling agents to minimize racemization.
  • Solvent purity : Anhydrous conditions to prevent side reactions.
  • Temperature control : Reactions often proceed at 0–25°C to avoid decomposition.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm methoxy groups (δ ~3.8–3.9 ppm) and amide bonds (δ ~8.0–8.5 ppm for NH) .
  • Mass spectrometry : High-resolution MS (HR-MS) validates molecular weight (e.g., [M+H]+^+ = 316.12) .
  • IR spectroscopy : Peaks at ~1668 cm1^{-1} (amide C=O stretch) and ~1127 cm1^{-1} (C-O of methoxy) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Waste disposal : Classify as hazardous organic waste; incinerate via approved facilities .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its role in modulating inflammatory pathways?

  • In vitro assays : Measure NLRP3 inflammasome inhibition in J774A.1 macrophages using LPS/ATP-induced IL-1β release (IC50_{50} determination) .
  • In vivo models : Test efficacy in experimental autoimmune encephalomyelitis (EAE) mice, monitoring disease progression and Th17 response suppression .
  • Mechanistic studies : Co-immunoprecipitation to assess NLRP3/ASC interaction disruption .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of methoxy-substituted benzamide derivatives?

  • 3D-QSAR modeling : Correlate electronic/steric features with antioxidative or anti-inflammatory activity using CoMFA (Comparative Molecular Field Analysis) .
  • Molecular docking : Simulate binding to NLRP3 (PDB: 6NPY) or COX-2 (PDB: 5KIR) to identify critical interactions (e.g., hydrogen bonds with methoxy groups) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Data collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
  • Key parameters : Monitor torsional angles of the benzyl group and hydrogen-bonding networks (e.g., amide-NH⋯O interactions) .

Q. How should researchers address contradictions in reported biological activities of structurally analogous compounds?

  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for assay conditions (e.g., cell line variability) .
  • Dose-response validation : Replicate experiments under standardized protocols (e.g., ATP concentration in NLRP3 assays) .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for CNS targeting?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to enhance blood-brain barrier penetration .
  • Metabolic stability : Test microsomal half-life (human/rat liver microsomes) and identify CYP450 isoforms involved in degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.